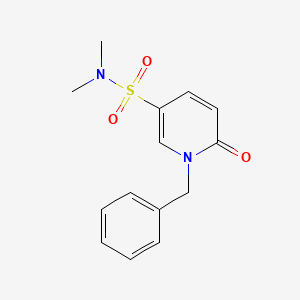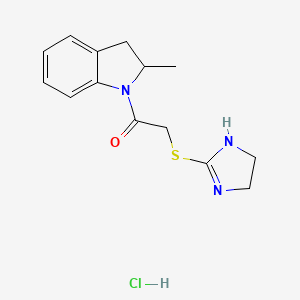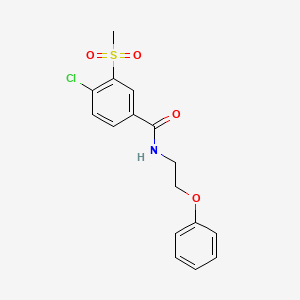
2-(3-Hydroxymethylpiperidino)benzonitrile
Übersicht
Beschreibung
2-(3-Hydroxymethylpiperidino)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxymethylpiperidino)benzonitrile typically involves the reaction of 3-hydroxymethylpiperidine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxymethylpiperidino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Carboxypiperidino)benzonitrile.
Reduction: 2-(3-Hydroxymethylpiperidino)benzylamine.
Substitution: Depending on the nucleophile, various substituted piperidines can be formed.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxymethylpiperidino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxymethylpiperidino)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Hydroxymethylpiperidino)benzamide
- 2-(3-Hydroxymethylpiperidino)benzylamine
- 2-(3-Hydroxymethylpiperidino)benzoic acid
Uniqueness
2-(3-Hydroxymethylpiperidino)benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-12-5-1-2-6-13(12)15-7-3-4-11(9-15)10-16/h1-2,5-6,11,16H,3-4,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUURVIEGUKHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)
![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)


![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)

![2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
